

Spectroscopic Profile of Morpholino(3-nitrophenyl)methanone: A Technical Guide

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Compound of Interest

Compound Name: *Morpholino(3-nitrophenyl)methanone*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for the compound **Morpholino(3-nitrophenyl)methanone**. The document compiles available experimental data for Proton Nuclear Magnetic Resonance (^1H NMR), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). While experimental Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data are not readily available in the cited literature, this guide provides predicted values and expected spectral features based on the known chemical structure. Detailed experimental protocols for each spectroscopic technique are also presented to aid in the reproduction and verification of the data. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

- IUPAC Name: morpholin-4-yl-(3-nitrophenyl)methanone
- Molecular Formula: $\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_4$
- Molecular Weight: 236.22 g/mol

- CAS Number: 26162-90-3

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **Morpholino(3-nitrophenyl)methanone**. All experimental data is sourced from Reddy et al. unless otherwise specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

The proton NMR spectrum was recorded on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.930	d	1H	Aromatic C-H
8.42	dd	1H	Aromatic C-H
8.41	dd	1H	Aromatic C-H
7.69	dd	1H	Aromatic C-H
3.64	t	4H	Morpholine -CH ₂ -O-
3.41	t	4H	Morpholine -CH ₂ -N-

Table 1: ¹H NMR spectroscopic data for **Morpholino(3-nitrophenyl)methanone**.[\[1\]](#)

2.1.2. ¹³C NMR Data (Predicted)

Experimental ¹³C NMR data for **Morpholino(3-nitrophenyl)methanone** was not found in the searched literature. The following table provides predicted chemical shifts based on the analysis of similar structures and standard chemical shift ranges for the functional groups present. The spectrum is expected to show 7 distinct signals corresponding to the carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm	Assignment
~168	Carbonyl (C=O)
~148	Aromatic C-NO ₂
~137	Aromatic C-C=O
~130	Aromatic C-H
~127	Aromatic C-H
~124	Aromatic C-H
~122	Aromatic C-H
~67	Morpholine -CH ₂ -O-
~48, ~43	Morpholine -CH ₂ -N-

Table 2: Predicted ¹³C NMR chemical shifts for **Morpholino(3-nitrophenyl)methanone**.

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a KBr pellet method. The main absorption bands (ν) are reported in reciprocal centimeters (cm⁻¹).

Wavenumber (cm ⁻¹)	Functional Group Assignment
3080	Aromatic C-H stretch
1774	Carbonyl (C=O) stretch
1643	Aromatic C=C stretch
1614	Aromatic C=C stretch
1582	Aromatic C=C stretch
1526	Asymmetric N-O stretch (NO ₂)
1382	Symmetric N-O stretch (NO ₂)

Table 3: IR spectroscopic data for **Morpholino(3-nitrophenyl)methanone**.[\[1\]](#)

Mass Spectrometry (MS)

The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The major fragment ions are reported as mass-to-charge ratios (m/z).

m/z	Assignment
235	[M-H] ⁻ (Molecular ion peak - 1)
205	[M-NO] ⁻
189	[M-NO ₂] ⁻
150	[M-C ₄ H ₈ NO] ⁻
134	[M-C ₄ H ₈ NO ₂] ⁻
104	[C ₇ H ₄ O] ⁺
76	[C ₆ H ₄] ⁺
56	[C ₃ H ₄ O] ⁺
28	[CO] ⁺

Table 4: GC-MS data for **Morpholino(3-nitrophenyl)methanone**.[\[1\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

Experimental UV-Vis data for **Morpholino(3-nitrophenyl)methanone** was not found. Based on the presence of the nitrophenyl and benzoyl chromophores, the compound is expected to exhibit characteristic absorptions in the UV region.

Predicted λ_{max} (nm)	Electronic Transition	Chromophore
~250-280	$\pi \rightarrow \pi$	Nitrophenyl group
~300-330	$n \rightarrow \pi$	Carbonyl group

Table 5: Predicted UV-Vis absorption maxima for **Morpholino(3-nitrophenyl)methanone**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of Morpholino(3-nitrophenyl)methanone

The compound was synthesized by reacting 3-nitrobenzoyl chloride with morpholine. In a flask equipped with a magnetic stirrer, 3-nitrobenzoyl chloride (0.1 mol) is dissolved in diethyl ether at 25 °C. Morpholine (0.22 mol) is then added slowly over 1 hour, maintaining the temperature between 25-30 °C. The reaction mixture is stirred for an additional hour at 30 °C. The resulting morpholine hydrochloride salt is removed by filtration. The filtrate is concentrated under vacuum to yield the crude product, which is then purified by column chromatography.^[1]

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired on a 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same instrument, operating at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Due to the low natural abundance of ^{13}C , several hundred to several thousand scans are typically required.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** A small volume of the solution (typically $1\text{ }\mu\text{L}$) is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5 column). The column temperature is programmed to ramp from a low initial temperature (e.g., $50\text{ }^{\circ}\text{C}$) to a high final temperature (e.g., $250\text{ }^{\circ}\text{C}$) to separate the components of the mixture.
- **MS Detection:** As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI) at 70 eV . The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

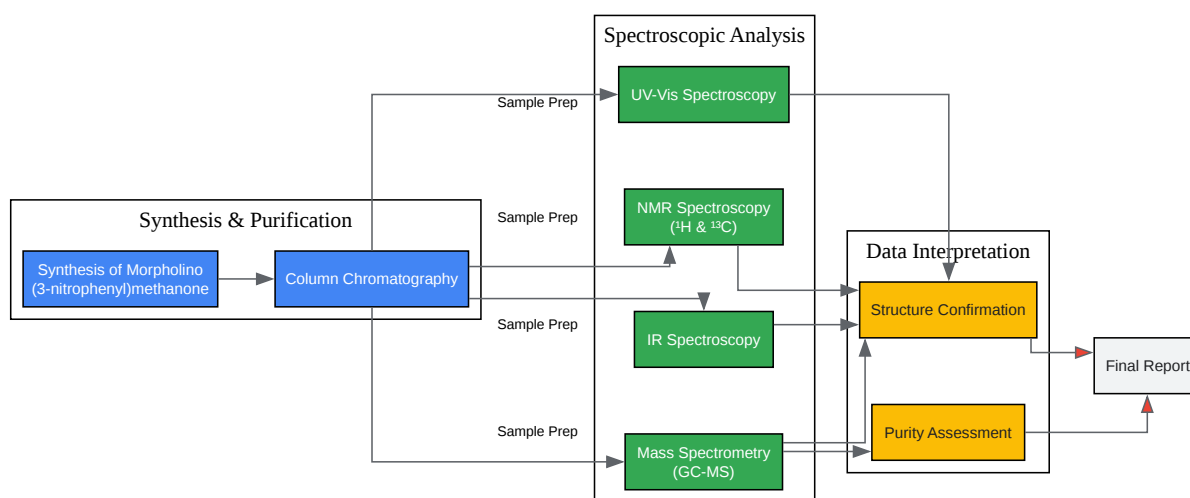
UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. A series of dilutions are then made to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- **Data Acquisition:** The spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The sample solution is then placed in the cuvette, and the absorbance is measured over a wavelength range of approximately $200\text{--}800\text{ nm}$. The wavelength of maximum absorbance (λ_{max}) is recorded.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Morpholino(3-nitrophenyl)methanone**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

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References

- 1. longdom.org [longdom.org]

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